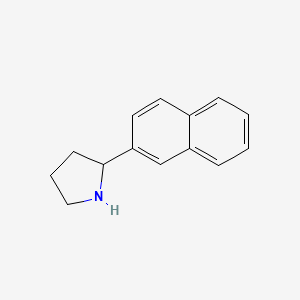

2-(Naphthalen-2-yl)pyrrolidine

Vue d'ensemble

Description

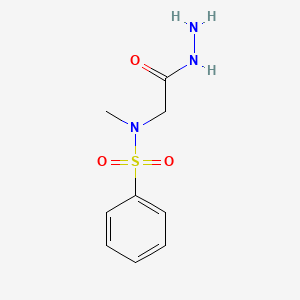

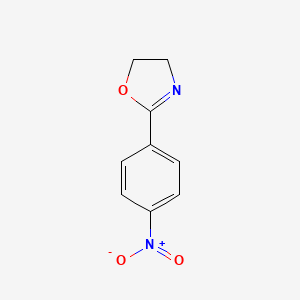

2-(Naphthalen-2-yl)pyrrolidine, also known as Naphthylpyrrolidine, is an organic compound with a wide range of applications in the scientific research field. It is an aromatic heterocyclic compound, which is made up of a single ring composed of two fused benzene rings and a pyrrolidine ring. Naphthylpyrrolidine can be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Organocatalytic Applications

2-(Naphthalen-2-yl)pyrrolidine derivatives have been extensively studied for their use as organocatalysts. For instance, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine has demonstrated significant catalytic activity in the asymmetric Michael reaction of cyclohexanone and nitroolefins, yielding products with high yields and enantioselectivity (Syu, Kao, & Lin, 2010). Additionally, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, another derivative, effectively catalyzes asymmetric Michael addition, indicating the potential of these compounds in organocatalysis (Cui Yan-fang, 2008).

Chemosensor Development

This compound derivatives have also been explored for the development of chemosensors, particularly for metal ion detection. For example, various naphthoquinone derivatives containing this compound structures have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, demonstrating selectivity towards specific ions like Cu2+ (Gosavi-Mirkute et al., 2017). These findings underscore the potential use of these derivatives in the field of chemical sensing.

Material Science and Polymer Research

In material science, this compound derivatives contribute to the development of new materials. For instance, they have been used in the synthesis and characterization of novel copolymers for applications like metal ion detection and analysis (Zhou, Zhu, Zhu, & Cheng, 2008). This highlights their role in creating new materials with specific functional properties.

Pharmaceutical Research

Although the initial request excluded drug-related applications, it is important to note that certain this compound derivatives have been synthesized and evaluated for pharmaceutical properties such as anticonvulsant activities. This application demonstrates the broad scope of this compound in various fields of scientific research (Ghabbour et al., 2015).

Safety and Hazards

The safety information for “2-(Naphthalen-2-yl)pyrrolidine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+351+338). If on skin, wash with plenty of soap and water (P302+352) .

Orientations Futures

The future directions for “2-(Naphthalen-2-yl)pyrrolidine” and similar compounds lie in their potential for drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this scaffold .

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may affect multiple biochemical pathways .

Result of Action

The structural features of pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Propriétés

IUPAC Name |

2-naphthalen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDMHFSTBKLKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308059 | |

| Record name | 2-(2-Naphthalenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100710-37-0 | |

| Record name | 2-(2-Naphthalenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100710-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Naphthalenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)

![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)

![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)